molecular formula C14H20O2 B1266147 4-(Heptyloxy)benzaldehyde CAS No. 27893-41-0

4-(Heptyloxy)benzaldehyde

Cat. No.: B1266147
CAS No.: 27893-41-0
M. Wt: 220.31 g/mol
InChI Key: YBCKMIZXHKVONZ-UHFFFAOYSA-N
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Description

4-(Heptyloxy)benzaldehyde is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . It is also known by other names such as p-Heptyloxybenzaldehyde and 4-n-Heptoxybenzaldehyde . This compound is characterized by a benzaldehyde core substituted with a heptyloxy group at the para position, giving it unique chemical properties.

Scientific Research Applications

4-(Heptyloxy)benzaldehyde has several applications in scientific research:

Safety and Hazards

4-(Heptyloxy)benzaldehyde is a combustible liquid . It may cause skin and eye irritation, and may be harmful if inhaled . It’s recommended to wear protective equipment and avoid contact with skin, eyes, and clothing when handling this compound .

Preparation Methods

The synthesis of 4-(Heptyloxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:

4-Hydroxybenzaldehyde+Heptyl BromideK2CO3,SolventThis compound\text{4-Hydroxybenzaldehyde} + \text{Heptyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{Solvent}} \text{this compound} 4-Hydroxybenzaldehyde+Heptyl BromideK2​CO3​,Solvent​this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(Heptyloxy)benzaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

4-(Heptyloxy)benzaldehyde can be compared with other similar compounds such as:

The uniqueness of this compound lies in its longer alkyl chain, which can significantly influence its chemical reactivity and physical properties compared to its shorter-chain analogs.

Properties

IUPAC Name

4-heptoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-2-3-4-5-6-11-16-14-9-7-13(12-15)8-10-14/h7-10,12H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCKMIZXHKVONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067345
Record name Benzaldehyde, 4-(heptyloxy)-
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Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27893-41-0
Record name 4-(Heptyloxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27893-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-(heptyloxy)-
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Record name Benzaldehyde, 4-(heptyloxy)-
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Record name Benzaldehyde, 4-(heptyloxy)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-(heptyloxy)benzaldehyde
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Synthesis routes and methods

Procedure details

General procedure K was used to convert 4-hydroxybenzaldehyde (8.2 mmols) and 1-bromoheptane (12.3 mmols) to 6.6 mmols (80%) of the title product was recovered. 1H NMR (300 MHz, CDCl3) δ 9.87 (s, 1H), 7.82 (d, J=8.8 Hz, 2H), 6.99 (d, J=8.7 Hz, 2H), 4.03 (t, J=6.5 Hz, 2H), 1.81 (quin., J=6 Hz, 1H), 1.24-1.53 (m, 8H), 0.89 (t, J=6.8 Hz, 3H); 13C NMR (75 MHz, CDCl3) δ 191.0, 164.4, 132.13, 129.8, 114.9, 68.6, 31.9, 29.18, 29.1, 26.1, 22.7, 14.2.
Quantity
8.2 mmol
Type
reactant
Reaction Step One
Quantity
12.3 mmol
Type
reactant
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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